- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

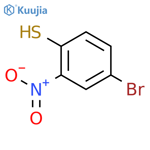

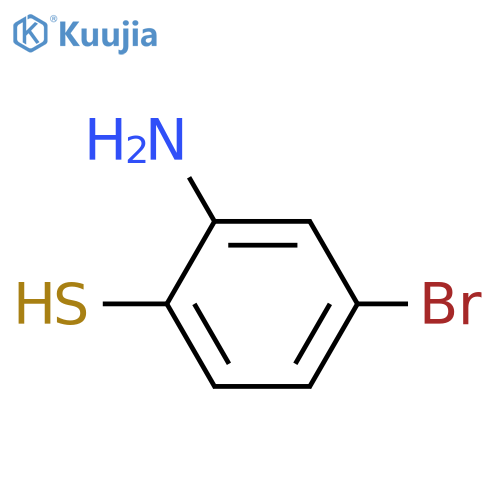

Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

93933-49-4 structure

상품 이름:2-amino-4-bromobenzene-1-thiol

2-amino-4-bromobenzene-1-thiol 화학적 및 물리적 성질

이름 및 식별자

-

- Benzenethiol, 2-amino-4-bromo-

- 2-AMINO-4-BROMOBENZENETHIOL

- 2-Amino-4-bromothiophenol

- 2-Amino-4-bromobenzenethiol (ACI)

- 2-Amino-4-bromobenzene-1-thiol

- AB54823

- AKOS009436861

- DTXSID60480122

- 4-Brom-2-amino-thiophenol

- BS-13083

- 2-Amino-4-bromo-benzenethiol

- CS-0007656

- DB-346733

- SCHEMBL489124

- EN300-40438

- 93933-49-4

- WKEYPPZTEITNHZ-UHFFFAOYSA-N

- MFCD09909742

- 2-amino-4-bromobenzene-1-thiol

-

- MDL: MFCD09909742

- 인치: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2

- InChIKey: WKEYPPZTEITNHZ-UHFFFAOYSA-N

- 미소: BrC1C=C(N)C(S)=CC=1

계산된 속성

- 정밀분자량: 202.94043g/mol

- 동위원소 질량: 202.94043g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 99.1

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.1

- 토폴로지 분자 극성 표면적: 27Ų

2-amino-4-bromobenzene-1-thiol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-100mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 100mg |

¥262.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1015091-250mg |

2-AMINO-4-BROMOBENZENETHIOL |

93933-49-4 | 97% | 250mg |

$115 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124073-1G |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 1g |

¥ 3,504.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-2.5g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 2.5g |

¥17784 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

¥470.0 | 2024-07-18 | |

| Enamine | EN300-40438-2.5g |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 94% | 2.5g |

$760.0 | 2023-02-10 | |

| Alichem | A019089855-1g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 1g |

$1094.98 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI422-200mg |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 97% | 200mg |

1288.0CNY | 2021-07-15 | |

| Alichem | A019089855-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

$437.78 | 2023-08-31 | |

| Advanced ChemBlocks | H-8776-5G |

2-Amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 5G |

$1,150 | 2023-09-15 |

2-amino-4-bromobenzene-1-thiol 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

1.2 Reagents: Pyridine ; 100 °C

1.2 Reagents: Pyridine ; 100 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

참조

- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; overnight, reflux; reflux → rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

참조

- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,

합성회로 4

반응 조건

참조

- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,

합성회로 5

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol , Water ; 4 h, reflux

참조

- Indoline dyes with benzothiazole unit for dye-sensitized solar cells, Chemistry Letters, 2016, 45(5), 517-519

합성회로 6

반응 조건

1.1 Reagents: Disodium sulfide Solvents: Water ; rt → 100 °C; 24 h, 100 °C

참조

- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 15 h, 65 °C

참조

- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

참조

- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines, Chemistry - A European Journal, 2017, 23(19), 4547-4550

합성회로 9

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

참조

- Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines, Journal of the American Chemical Society, 2015, 137(16), 5320-5323

합성회로 10

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

참조

- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934

합성회로 11

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; 4 h, 140 °C

참조

- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; overnight, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

참조

- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,

합성회로 13

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

참조

- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

합성회로 14

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt

참조

- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116

합성회로 15

반응 조건

1.1 Reagents: Sodium disulfide Solvents: Water ; 4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

참조

- Synthesis of 5-bromo-2-methylbenzothiazole, Huaxue Shiji, 2015, 37(2), 189-192

합성회로 16

반응 조건

참조

- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners, Journal of Medicinal Chemistry, 1991, 34(1), 108-22

2-amino-4-bromobenzene-1-thiol Raw materials

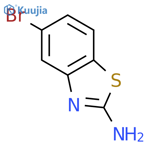

- 5-bromo-1,3-benzothiazol-2-amine

- 4-Bromo-2-nitrobenzenethiol

- Disulfide, bis(4-bromo-2-nitrophenyl)

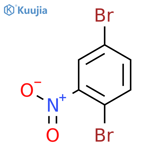

- 1,4-Dibromo-2-nitrobenzene

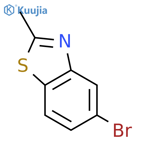

- 5-Bromo-2-methylbenzothiazole

2-amino-4-bromobenzene-1-thiol Preparation Products

2-amino-4-bromobenzene-1-thiol 관련 문헌

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

93933-49-4 (2-amino-4-bromobenzene-1-thiol) 관련 제품

- 1558275-89-0(3-amino-2-(thiolan-3-yl)methylpropanoic acid)

- 2648933-74-6(rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride)

- 1036492-48-4((4-Chlorophenyl)[4-(propan-2-yl)phenyl]methanamine)

- 1207006-74-3(2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-imidazole)

- 1806049-03-5(3-Hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde)

- 1036756-07-6(6-bromo-2-chloro-5-fluoroquinazoline)

- 299166-55-5(1H,4H,5H,6H-cyclopentacpyrazole-3-carbohydrazide)

- 2616562-74-2(Fmoc-L-Asn(EDA-N3)-OH)

- 2449086-74-0((Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid)

- 1251564-58-5(N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol

순결:99%/99%

재다:5g/25g

가격 ($):515.0/1550.0